1-[1-(Aminomethyl)cycloheptyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cycloheptyl]propan-1-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by a cycloheptyl ring substituted with an aminomethyl group and a propanol chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cycloheptyl]propan-1-ol involves several steps, typically starting with the formation of the cycloheptyl ring. One common method involves the reaction of cycloheptanone with formaldehyde and ammonia to form the aminomethyl derivative. This intermediate is then reacted with propanal in the presence of a reducing agent to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
1-[1-(Aminomethyl)cycloheptyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)cycloheptyl]propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cycloheptyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the propanol chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[1-(Aminomethyl)cycloheptyl]propan-1-ol can be compared to other similar compounds, such as:
1-[1-(Aminomethyl)cyclohexyl]propan-1-ol: This compound has a cyclohexyl ring instead of a cycloheptyl ring, which affects its chemical reactivity and biological activity.
1-[1-(Aminomethyl)cyclooctyl]propan-1-ol: The cyclooctyl ring provides different steric and electronic properties compared to the cycloheptyl ring.
1-[1-(Aminomethyl)cyclopentyl]propan-1-ol: The smaller cyclopentyl ring results in different physical and chemical properties.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cycloheptyl]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-10(13)11(9-12)7-5-3-4-6-8-11/h10,13H,2-9,12H2,1H3 |
InChI Key |
XIEMWKUYFAEPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCCCCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.